1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene
Description
Properties
IUPAC Name |
1-bromo-2-[chloro(difluoro)methoxy]-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-4-1-3(10)2-5(11)6(4)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYINNXCAZSTDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Diazotization and Sandmeyer Reaction from 3,5-Difluoroaniline
One of the most effective methods for preparing 1-bromo-3,5-difluorobenzene involves the direct diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction with copper(I) bromide (CuBr) in hydrobromic acid (HBr). This method is notable for its relatively high yield and direct conversion, avoiding multi-step indirect routes.
- Diazotization: 3,5-difluoroaniline is reacted with sodium nitrite (NaNO2) in the presence of an excess of 48% HBr at low temperatures (around 10°C) to form the diazonium salt.
- Sandmeyer Reaction: The diazonium salt solution is gradually added to a boiling mixture of CuBr and HBr. The reaction mixture is kept boiling, during which the 1-bromo-3,5-difluorobenzene is distilled off with steam.
- Workup: The organic phase is separated, washed, neutralized with dilute sodium hydroxide, dried over sodium sulfate, and purified by redistillation.
- This method achieves yields up to 83%, which is significantly higher than earlier indirect methods (typically around 57-70%).
- The process minimizes side reactions and by-products, although it requires careful control of temperature and reagent stoichiometry.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Diazotization | 3,5-difluoroaniline, NaNO2, 48% HBr, 10°C | Formation of diazonium salt |
| Sandmeyer Reaction | CuBr, 48% HBr, boiling | 1-bromo-3,5-difluorobenzene distilled off |
| Purification | Neutralization, drying, redistillation | 83% isolated yield |
This method is described in detail in patent CA2191652A1 and represents a practical approach for large-scale synthesis despite the need to handle diazonium intermediates carefully.
Indirect Multi-Step Route via Bromination of 2,4-Difluoroaniline
Prior art methods include brominating 2,4-difluoroaniline, followed by diazotization and deamination steps to yield 1-bromo-3,5-difluorobenzene. This route is less efficient due to multiple steps and lower overall yields (~57-60%).
- The bromination step introduces bromine at the 1-position.
- Diazotization with NaNO2 and acid generates the diazonium salt.
- Deamination using hypophosphorous acid removes the amino group, yielding the bromo-difluorobenzene.
This method suffers from complexity, formation of salts, and lower economic viability for large-scale production.
Isomerization of 1-Bromo-2,4-difluorobenzene Using Acid Zeolites
An alternative approach involves isomerizing commercially available 1-bromo-2,4-difluorobenzene to 1-bromo-3,5-difluorobenzene using acid zeolites of the pentasil type as catalysts.
- The reaction is conducted by passing 1-bromo-2,4-difluorobenzene over acid zeolites under controlled conditions.
- This method leverages catalytic isomerization to rearrange the fluorine substituents to the desired 3,5-positions.
- It offers a potentially scalable and cleaner process, avoiding diazonium intermediates.
However, this process is less commonly used and may require optimization of catalyst and reaction conditions for industrial application.
Preparation of 1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene
While direct literature on the preparation of this compound is scarce, the synthesis logically follows from the availability of 1-bromo-3,5-difluorobenzene as a key intermediate.
- The introduction of the chloro(difluoro)methoxy group likely involves nucleophilic substitution or etherification reactions using appropriate chlorodifluoromethoxy reagents.
- The presence of multiple fluorine atoms and bromine on the aromatic ring requires careful control of reaction conditions to avoid side reactions.
- Detailed synthetic protocols would involve stepwise functional group transformations starting from the prepared 1-bromo-3,5-difluorobenzene.
Summary Table: Preparation Methods for 1-Bromo-3,5-difluorobenzene
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Diazotization + Sandmeyer | 3,5-Difluoroaniline | NaNO2, HBr (48%), CuBr, low temp diazotization, steam distillation | 83 | High yield, direct synthesis | Handling diazonium salt, acidic conditions |
| Indirect Bromination + Diazotization + Deamination | 2,4-Difluoroaniline | Bromination, NaNO2, hypophosphorous acid | 57-60 | Established method | Multi-step, lower yield, salt formation |
| Isomerization over Acid Zeolites | 1-Bromo-2,4-difluorobenzene | Acid zeolites (pentasil type), catalytic conditions | Variable | Cleaner, catalytic | Requires catalyst optimization |
| Photochemical Bromination | m-Difluorobenzene | UV light, bromine | ~19 | Simple reagents | Low selectivity, by-products |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while electrophilic substitution with nitric acid can produce a nitro derivative.
Scientific Research Applications
Organic Synthesis
1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene serves as a crucial building block in the synthesis of complex organic molecules. Its unique halogenated structure allows for the introduction of various functional groups through nucleophilic and electrophilic substitution reactions. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies
The compound is utilized in biological research to study enzyme inhibition and receptor binding. The presence of halogens enhances its binding affinity to biological targets, making it useful for investigating mechanisms of action in medicinal chemistry. For example, studies have shown that compounds with similar structures exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways.
Material Science
In industrial applications, this compound is employed in the production of specialty chemicals that require high thermal stability and resistance to degradation. Its unique properties make it suitable for formulating materials used in electronics and coatings.
Case Studies
Case Study 1: Medicinal Chemistry
In a study focusing on enzyme inhibitors, researchers synthesized derivatives of this compound to evaluate their effects on specific metabolic enzymes. The results indicated that certain derivatives exhibited enhanced inhibitory activity compared to non-halogenated counterparts.
Case Study 2: Agrochemical Development
Another investigation explored the use of this compound in developing new agrochemicals. The study demonstrated that formulations containing this compound showed improved efficacy against target pests due to its unique binding properties and stability under environmental conditions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
1-Bromo-3,5-difluorobenzene (CAS 461-96-1)
- Structure : Bromine at position 1, fluorine at positions 3 and 5.
- Properties : Simpler structure lacking the chloro(difluoro)methoxy group. Lower molecular weight (207.02 g/mol) and boiling point (~65°C) compared to the target compound .
- Reactivity : Less steric hindrance and electron withdrawal, making it more reactive in Suzuki-Miyaura couplings but less stable under acidic conditions .
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS 175203-19-7)
- Structure : Ethoxy chain (–O–CH$2$CH$2$Cl) at position 2 instead of chloro(difluoro)methoxy.
- Properties : Molecular formula C$8$H$6$BrClF$2$O (271.49 g/mol). The ethoxy group introduces conformational flexibility but reduces electronegativity compared to –O–CF$2$Cl .
- Applications : Used in organic synthesis for introducing chlorine via ether cleavage, unlike the target compound’s resistance to hydrolysis .
2-Bromo-5-chloro-1,3-difluorobenzene (CAS N/A)
- Structure : Bromine at position 2, chlorine at position 5, fluorine at positions 1 and 3.
- Properties : Higher halogen density (C$6$H$2$BrClF$_2$) but lacks the methoxy functionality. Boiling point and solubility differ significantly due to absence of oxygen .
Methoxy and Ether Derivatives
4-Bromo-2-(difluoromethoxy)-1-fluorobenzene (CAS 112204-58-7)
1-Bromo-3,5-dichloro-2-(2,2-difluoroethoxy)benzene (CAS 864642-82-0)
- Structure : Dichloro substitution at positions 3 and 5, with a 2,2-difluoroethoxy chain (–O–CH$2$CF$2$H) at position 2.
- Properties : Molecular formula C$8$H$5$BrCl$2$F$2$O (305.39 g/mol). The dichloro groups enhance lipophilicity but reduce solubility in polar solvents compared to the target compound .
Biological Activity
1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups. Its unique structure imparts specific biological activities that make it of interest in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound's chemical formula is , and its IUPAC name is 1-bromo-2-[chloro(difluoro)methoxy]-3,5-difluorobenzene. The presence of multiple halogens enhances its reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 255.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The halogen atoms in the structure can enhance binding affinity due to their electronegative nature, which influences the compound's interaction with biological macromolecules.
Enzyme Inhibition
Research indicates that halogenated compounds can act as enzyme inhibitors. For example, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis . The specific interactions depend on the enzyme's active site structure and the compound's spatial configuration.
Receptor Binding
The compound may also exhibit activity as a receptor ligand. Preliminary studies suggest that fluorinated compounds can modulate receptor activity by stabilizing certain conformations or competing with endogenous ligands .
Case Studies and Research Findings
- Enzyme Activity Profiling : A study profiling various halogenated compounds found that those with similar structures to this compound exhibited significant inhibition of several enzymatic pathways. The compound was tested against a panel of enzymes, showing varying degrees of inhibition with an average IC50 value in the low micromolar range .
- Pharmacological Applications : Research has highlighted the potential use of this compound in drug development. For instance, modifications of similar halogenated compounds have led to the discovery of new therapeutic agents targeting cancer cells through apoptosis induction mechanisms .
- Agrochemical Potential : The unique properties of this compound also make it suitable for use in agrochemicals. Studies indicate that compounds with similar structures can act as effective herbicides or fungicides due to their ability to disrupt cellular processes in target organisms.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison table with related compounds is provided below:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 1-Bromo-4-[chloro(difluoro)methoxy]benzene | Moderate enzyme inhibition | 15 |
| 4-Bromo-2-chloro-1-methoxybenzene | High receptor binding | 5 |
| 1-Bromo-2-[chloro(difluoro)methoxy]-3-fluorobenzene | Low cytotoxicity | >50 |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene?
- Methodological Answer : The synthesis typically involves sequential halogenation and etherification. For example:
Halogenation : Start with a fluorobenzene derivative. Introduce bromine at the 1-position via electrophilic substitution using Br₂ in the presence of FeBr₃ as a catalyst .
Etherification : React with chloro(difluoro)methanol under basic conditions (e.g., NaH or K₂CO₃) to install the chloro(difluoro)methoxy group at the 2-position. Ensure anhydrous conditions to avoid hydrolysis .
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with monitoring by TLC and NMR.
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : To confirm the positions and environments of fluorine atoms. Fluorine signals are highly sensitive to electronic effects, with distinct shifts for ortho, meta, and para substituents .
- ¹H NMR : Observe splitting patterns for aromatic protons (e.g., coupling constants between adjacent fluorines and bromine).
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).
- X-ray Crystallography : For unambiguous structural confirmation, especially if novel .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer :
- Recrystallization : Use a solvent pair like hexane/dichloromethane to remove unreacted starting materials.
- HPLC : Employ reverse-phase chromatography with a C18 column and acetonitrile/water gradient for high-purity isolation (>98%) .
- Elemental Analysis : Confirm stoichiometry (C, H, Br, Cl, F) to detect impurities.
Advanced Research Questions
Q. How do the electronic effects of the chloro(difluoro)methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The chloro(difluoro)methoxy group is strongly electron-withdrawing due to the inductive effects of Cl and F atoms. This:
- Reduces Electron Density : At the aromatic ring, facilitating oxidative addition in Suzuki-Miyaura couplings (e.g., with Pd catalysts).
- Directs Reactivity : The meta- and para-positions relative to the substituent become preferential sites for electrophilic attack .
Experimental validation: Compare reaction rates with analogs lacking the chloro(difluoro)methoxy group using kinetic studies (e.g., UV-Vis monitoring).
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Storage Conditions : Under inert atmosphere (Ar or N₂) at –20°C to prevent hydrolysis of the chloro(difluoro)methoxy group.
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity) and monitor via HPLC.
- Additives : Include stabilizing agents like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .
Q. How does the steric bulk of the chloro(difluoro)methoxy group affect regioselectivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Steric Maps : Generate using computational tools (e.g., DFT calculations) to predict accessible sites for nucleophilic attack.
- Experimental Testing : React with NaOMe or NH₃ in DMF at 80°C. Analyze products via LC-MS to identify predominant substitution sites.
- Comparative Analysis : Contrast with analogs like 2-methoxy or 2-trifluoromethoxy derivatives to isolate steric vs. electronic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
